

Application Notes and Protocols for the Extraction of Naringin from Citrus Peel

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Compound of Interest

Compound Name: Naringin hydrate

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These application notes provide a detailed overview of established and emerging methods for the extraction of naringin from citrus peel, a valuable flavonoid with a wide range of pharmacological properties. This document includes detailed experimental protocols, comparative data on extraction yields, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Naringin and its Importance

Naringin is a flavanone-7-O-glycoside that is abundantly found in citrus fruits, particularly in the peels of grapefruit (*Citrus paradisi*) and pomelo (*Citrus grandis*).^[1] It is the primary compound responsible for the bitter taste of these fruits. Naringin and its aglycone, naringenin, have garnered significant attention in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. The efficient extraction of naringin from citrus peel, a major byproduct of the juice industry, represents a sustainable and cost-effective approach to obtaining this high-value bioactive compound.

Overview of Extraction Methods

Several methods have been developed for the extraction of naringin from citrus peel, each with its own advantages and limitations. The choice of extraction method depends on factors such

as the desired yield and purity of naringin, processing time, solvent consumption, and environmental impact. The most common methods include:

- **Conventional Solvent Extraction:** A traditional and widely used method that relies on the solubility of naringin in specific organic solvents.
- **Ultrasound-Assisted Extraction (UAE):** A modern technique that utilizes ultrasonic waves to enhance the extraction process, leading to higher yields in shorter times.
- **Microwave-Assisted Extraction (MAE):** An advanced method that employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
- **Enzyme-Assisted Extraction (EAE):** A green technology that uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

Conventional Solvent Extraction

Application Notes

Conventional solvent extraction is a straightforward and well-established technique for isolating naringin. It involves the use of a suitable solvent to dissolve naringin from the citrus peel matrix. Methanol and ethanol are the most commonly used solvents due to their high affinity for flavonoids.^[2] The process can be performed at room temperature (maceration) or with heating (hot extraction or Soxhlet extraction) to increase extraction efficiency. While effective, this method can be time-consuming and may require large volumes of organic solvents.

Experimental Protocol: Hot Solvent Extraction

1. Sample Preparation:

- Wash fresh citrus peels (e.g., grapefruit, pomelo) thoroughly with water to remove any surface impurities.
- Separate the albedo (the white, spongy inner part of the peel) from the flavedo (the colored outer part), as the albedo is richer in naringin.
- Dry the albedo in an oven at 40-60°C until a constant weight is achieved.
- Grind the dried albedo into a fine powder using a blender or a mill.

2. Extraction:

- Place 50 g of the dried citrus peel powder into a round-bottom flask.
- Add 500 mL of methanol (or 80% ethanol) to the flask (solid-to-solvent ratio of 1:10 w/v).
- Connect the flask to a reflux condenser.
- Heat the mixture to the boiling point of the solvent and maintain reflux for 2-3 hours with continuous stirring.

3. Filtration and Concentration:

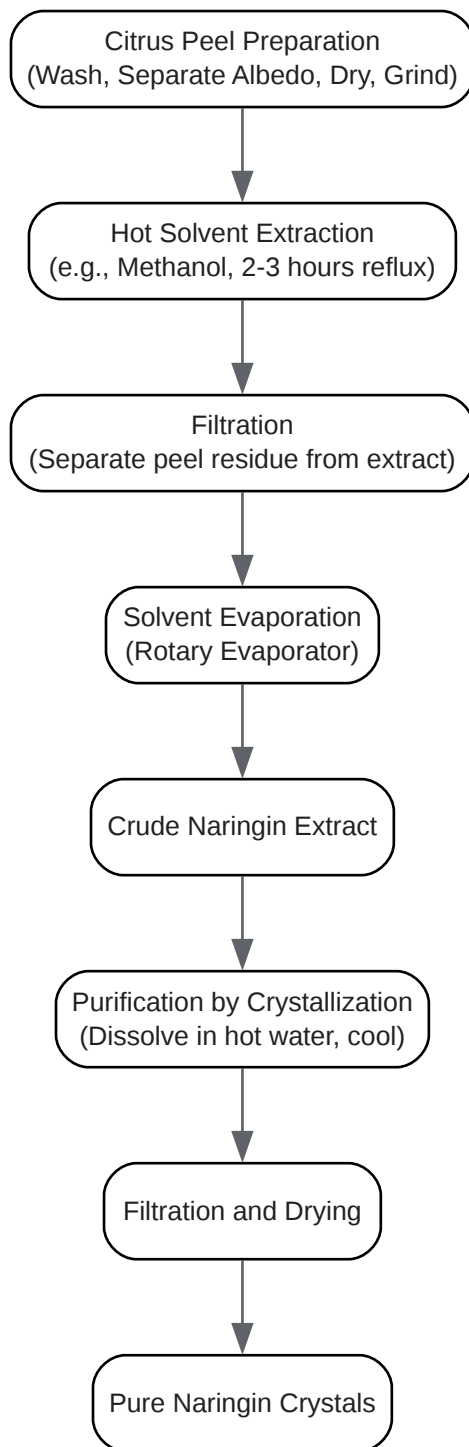
- Allow the mixture to cool to room temperature.
- Filter the extract through Whatman No. 1 filter paper to separate the peel residue.
- Wash the residue with a small amount of the extraction solvent to recover any remaining naringin.
- Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 40-50°C to obtain a crude extract.

4. Purification (Crystallization):

- Dissolve the crude extract in a minimal amount of hot water (approximately 70-80°C).
- Allow the solution to cool slowly to room temperature, and then store it at 4°C overnight to facilitate the crystallization of naringin.
- Collect the naringin crystals by filtration and wash them with cold water.
- Dry the crystals in a vacuum oven at 60°C to obtain pure naringin.

Experimental Workflow: Solvent Extraction

Workflow for Conventional Solvent Extraction of Naringin



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Caption: Workflow for Conventional Solvent Extraction of Naringin.

Ultrasound-Assisted Extraction (UAE)

Application Notes

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates micro-jets that disrupt the cell walls, enhancing solvent penetration and mass transfer. This results in a significant reduction in extraction time and solvent consumption compared to conventional methods, while often providing higher yields.^{[3][4]} Key parameters to optimize for UAE include sonication time, temperature, solvent composition, and solid-to-solvent ratio.

Experimental Protocol: Ultrasound-Assisted Extraction

1. Sample Preparation:

- Prepare dried and powdered citrus peel albedo as described in the conventional solvent extraction protocol.

2. Extraction:

- Place 10 g of the dried citrus peel powder into a beaker.
- Add 200 mL of 70% (v/v) ethanol (solid-to-solvent ratio of 1:20 w/v).
- Place the beaker in an ultrasonic bath or use an ultrasonic probe.
- Sonify the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 20-40 kHz.^[3]

3. Filtration and Concentration:

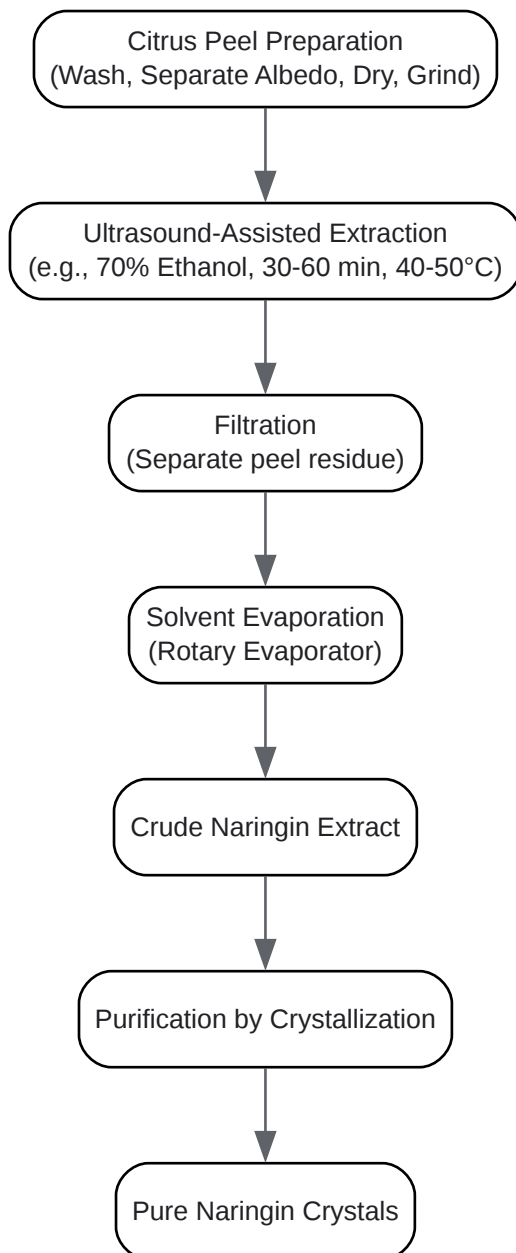
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.

4. Purification:

- Purify the crude extract by crystallization as described in the conventional solvent extraction protocol.

Experimental Workflow: Ultrasound-Assisted Extraction

Workflow for Ultrasound-Assisted Extraction of Naringin



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Caption: Workflow for Ultrasound-Assisted Extraction of Naringin.

Microwave-Assisted Extraction (MAE)

Application Notes

Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and the plant material. The polar molecules within the sample absorb microwave energy, leading to a rapid increase in temperature and internal pressure. This pressure ruptures the plant cell walls, facilitating the release of target compounds into the solvent. MAE offers several advantages, including significantly shorter extraction times, reduced solvent usage, and higher extraction efficiency compared to conventional methods.[5] Critical parameters for MAE include microwave power, extraction time, and the solid-to-solvent ratio.

Experimental Protocol: Microwave-Assisted Extraction

1. Sample Preparation:

- Prepare dried and powdered citrus peel albedo as described in the conventional solvent extraction protocol.

2. Extraction:

- Place 5 g of the dried citrus peel powder into a microwave-safe extraction vessel.
- Add 125 mL of 80% (v/v) ethanol (solid-to-solvent ratio of 1:25 w/v).
- Seal the vessel and place it in a microwave extraction system.
- Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 2-5 minutes).[5] The temperature should be monitored and controlled to prevent degradation of naringin.

3. Filtration and Concentration:

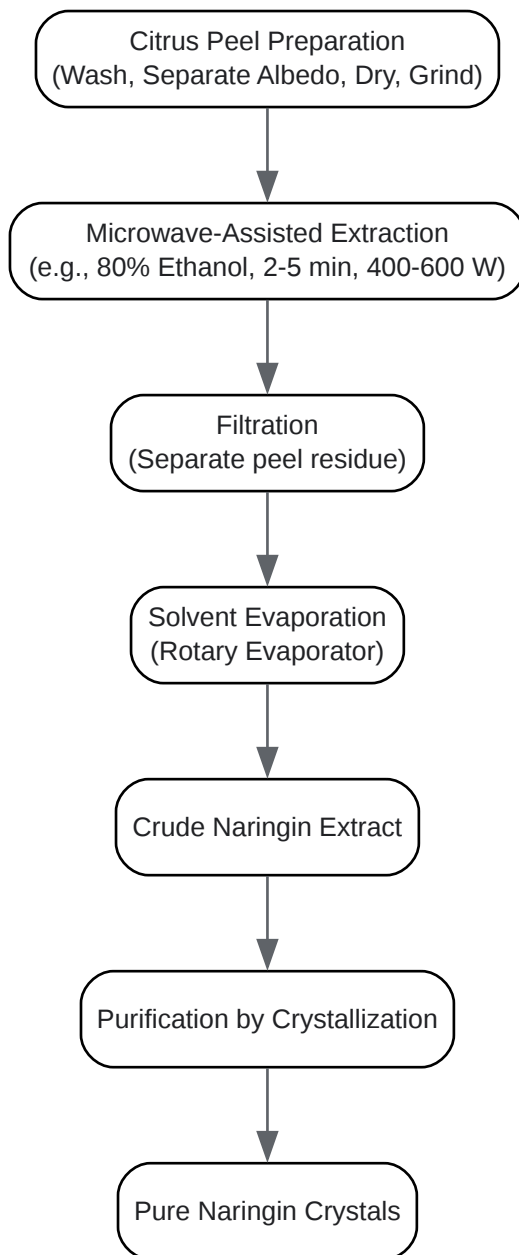
- After the extraction is complete and the vessel has cooled, filter the mixture.
- Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.

4. Purification:

- Purify the crude extract by crystallization as described previously.

Experimental Workflow: Microwave-Assisted Extraction

Workflow for Microwave-Assisted Extraction of Naringin



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Caption: Workflow for Microwave-Assisted Extraction of Naringin.

Enzyme-Assisted Extraction (EAE)

Application Notes

Enzyme-assisted extraction is an environmentally friendly method that utilizes enzymes such as cellulases, pectinases, and hemicellulases to hydrolyze the major components of the plant cell wall (cellulose, pectin, and hemicellulose).[5] This enzymatic degradation facilitates the release of intracellular bioactive compounds like naringin. EAE is typically performed under mild conditions of temperature and pH, which helps to preserve the integrity of the target compounds. This method can lead to higher extraction yields compared to conventional solvent extraction.[6]

Experimental Protocol: Enzyme-Assisted Extraction

1. Sample Preparation:

- Prepare dried and powdered citrus peel albedo.

2. Enzymatic Hydrolysis:

- Suspend 10 g of the peel powder in 200 mL of a buffer solution with an optimal pH for the chosen enzyme (e.g., acetate buffer pH 4.5-5.5 for cellulase and pectinase).
- Add the enzyme preparation (e.g., a mixture of cellulase and pectinase) at a specific concentration (e.g., 1-5% w/w of the substrate).
- Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 40-50°C) for a defined period (e.g., 2-24 hours).

3. Extraction:

- After incubation, inactivate the enzymes by heating the mixture to 90-100°C for 10 minutes.
- Add an equal volume of ethanol to the mixture to precipitate the hydrolyzed cell wall components and extract the naringin.
- Stir the mixture for 1-2 hours at room temperature.

4. Filtration and Concentration:

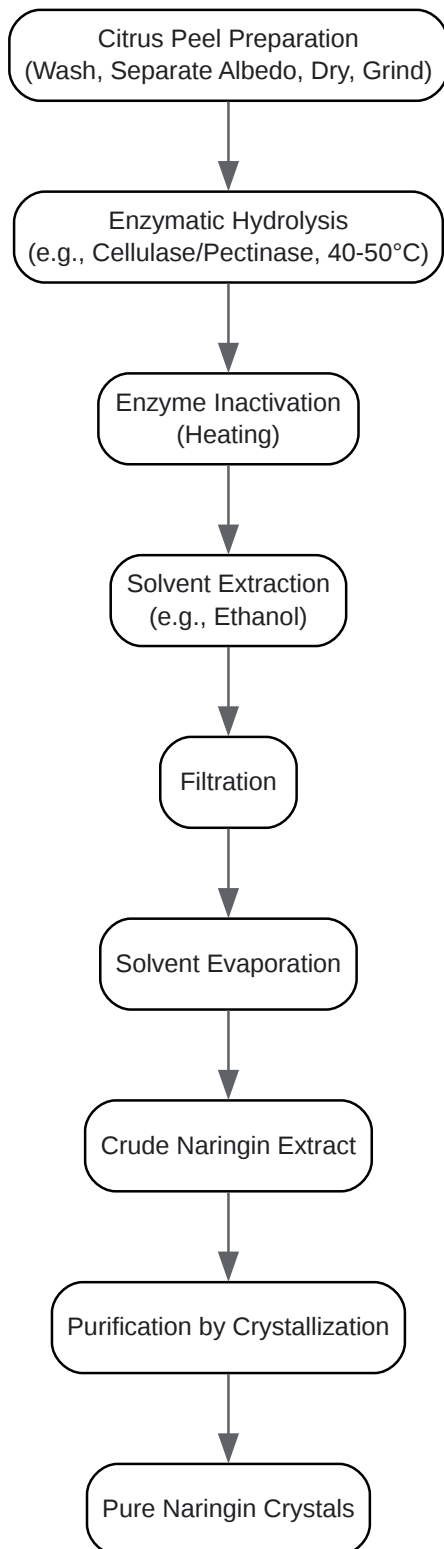
- Filter the mixture and concentrate the filtrate using a rotary evaporator.

5. Purification:

- Purify the crude extract by crystallization.

Experimental Workflow: Enzyme-Assisted Extraction

Workflow for Enzyme-Assisted Extraction of Naringin



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Caption: Workflow for Enzyme-Assisted Extraction of Naringin.

Quantitative Data Summary

The yield of naringin can vary significantly depending on the citrus species, the part of the peel used, and the extraction method employed. The following tables summarize representative quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Naringin Yield from Different Citrus Sources and Extraction Methods

Citrus Source	Extraction Method	Solvent	Temperature (°C)	Time	Yield (mg/g of dry peel)	Reference
Pomelo	Solvent Extraction	Methanol	Reflux	-	16 - 24	[7]
Grapefruit	Solvent Extraction	Methanol	Hot	-	~2.47	[3]
Citrus sinensis	Ultrasound-Assisted	Ethanol	65.5	30 min	2.021	[7]
Pomelo	Ultrasound-Assisted	75% Ethanol	75	90 min	-	[2]
Grapefruit	Microwave-Assisted	80% Ethanol	-	3 min	~5.81% (of extract)	[5]

Table 2: Optimal Conditions for Naringin Extraction using Advanced Methods

Method	Parameter	Optimal Value	Naringin Yield	Reference
Ultrasound-Assisted Extraction	Temperature	65.508 °C	2.021 mg/g	[7]
	Solvent-to-Drug Ratio	25.880 mL/g		
	Extraction Time	29.978 min		
Microwave-Assisted Extraction	Microwave Power	560 W	5.81% (of extract)	[5]
	Liquid-to-Solid Ratio	25:1 (mL/g)		
	Extraction Time	3 min		

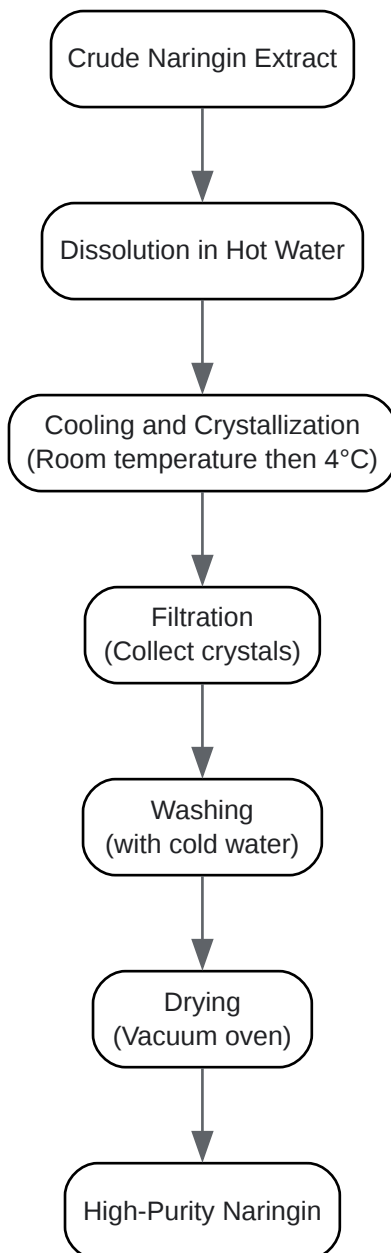
General Purification Workflow

Regardless of the initial extraction method, the crude naringin extract typically requires further purification to remove impurities such as sugars, organic acids, and other flavonoids.

Crystallization is a common and effective method for obtaining high-purity naringin.

Purification Workflow Diagram

General Purification Workflow for Naringin



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Caption: General Purification Workflow for Naringin.

Conclusion

The extraction of naringin from citrus peel can be achieved through various methods, with modern techniques like ultrasound-assisted and microwave-assisted extraction offering significant advantages in terms of efficiency and reduced environmental impact. The choice of

the optimal method will depend on the specific requirements of the research or production goals. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of natural product chemistry and drug development to effectively isolate this promising bioactive compound.

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